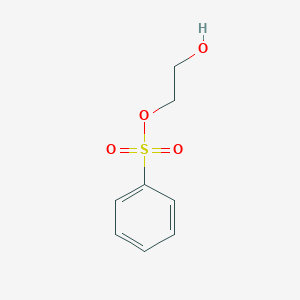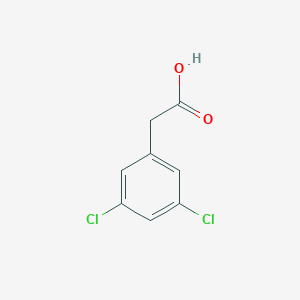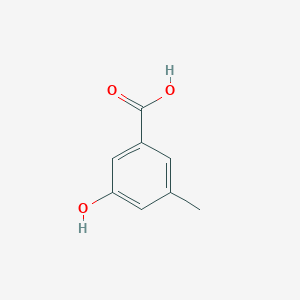
Acide rhodanine-3-acétique
Vue d'ensemble
Description
3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, also known as 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, is a useful research compound. Its molecular formula is C5H5NO3S2 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antidiabétique
Les dérivés de l'acide rhodanine-3-acétique ont été reconnus pour leur potentiel dans le traitement du diabète. L'un des médicaments commercialisés, Epalrestat, est un dérivé de l'this compound utilisé au Japon depuis 1992 pour le traitement des complications diabétiques, en particulier la neuropathie périphérique . Il agit comme un inhibiteur de la réductase aldéhydique, une enzyme clé de la voie du polyol du métabolisme du glucose dans des conditions hyperglycémiques .
Propriétés antibactériennes et antifongiques
Les dérivés de la rhodanine, y compris l'this compound, se sont avérés posséder des activités antibactériennes et antifongiques significatives. Une série de dérivés de l'this compound synthétisés par Miao et al. ont démontré une activité antibactérienne notable contre les bactéries Gram-positives, y compris les isolats cliniques multirésistants .
Potentiel antinéoplasique (anticancéreux)
Les composés de la rhodanine ont été explorés pour leurs propriétés antinéoplasiques. La variété structurale des dérivés de la rhodanine permet le développement de composés avec un large spectre d'activités pharmacologiques, y compris des effets anticancéreux potentiels .
Applications pesticides
Les activités biologiques des dérivés de la rhodanine s'étendent aux applications pesticides. Leur capacité à interférer avec divers processus biologiques fait d'eux des candidats pour le développement de nouveaux pesticides .
Chimie de coordination
L'this compound a été utilisé pour synthétiser des composés de coordination avec des métaux de transition. Ces composés ont été étudiés pour leurs propriétés structurales et leurs applications potentielles dans divers domaines, y compris la science des matériaux et la catalyse .
Sensibilisateurs dans les cellules solaires sensibilisées par colorant
Les fragments d'this compound ont été incorporés dans des colorants organiques avec une structure D-π-D-π-A, qui sont utilisés comme sensibilisateurs dans les cellules solaires sensibilisées par colorant. Ces sensibilisateurs, en particulier lorsqu'ils sont combinés à des fragments de thiophène, présentent des coefficients d'extinction molaire élevés, ce qui les rend efficaces pour convertir l'énergie solaire en électricité .
Mécanisme D'action
Rhodanine-3-acetic acid, also known as Rhodanine-N-acetic acid, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, or 3-Thiazolidineacetic acid, 4-oxo-2-thioxo-, is a compound of interest in the field of medicinal chemistry due to its diverse biological activities .
Target of Action
Rhodanine-3-acetic acid has been found to interact with various targets. It is known to inhibit copper corrosion in acidic media . In the context of biological activity, it has been used in the synthesis of compounds that interact with transition metals .
Mode of Action
The mode of action of Rhodanine-3-acetic acid involves its interaction with its targets. For instance, in the case of transition metals, Rhodanine-3-acetic acid coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand .
Biochemical Pathways
It is known that the compound and its derivatives have a broad range of properties mainly associated with biological activity .
Result of Action
The molecular and cellular effects of Rhodanine-3-acetic acid’s action are dependent on its targets. For example, when used as an inhibitor for copper corrosion, it can prevent the degradation of copper surfaces . In a biological context, its derivatives have been associated with antimicrobial and antidiabetic activities .
Action Environment
The action, efficacy, and stability of Rhodanine-3-acetic acid can be influenced by various environmental factors. For instance, the compound’s ability to inhibit copper corrosion may be affected by the acidity of the environment . In a biological context, the compound’s activity can be influenced by factors such as pH, temperature, and the presence of other molecules.
Analyse Biochimique
Biochemical Properties
Rhodanine-3-acetic acid plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . It has been found that the effect of drugs can be intensified if they were introduced in the form of metal complexes . It coordinates via one oxygen atom of the carboxyl group as the monodeprotonated monodentate ligand . Various derivatives with antimicrobial and antidiabetic activities have been synthesized .
Cellular Effects
Rhodanine-3-acetic acid has effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It has been found to exhibit attractive antidiabetic properties .
Molecular Mechanism
The mechanism of action of Rhodanine-3-acetic acid involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a crucial metabolic enzyme in the polyol pathway, responsible for converting glucose to sorbitol in tissues independently of insulin .
Temporal Effects in Laboratory Settings
The effects of Rhodanine-3-acetic acid change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is important .
Dosage Effects in Animal Models
The effects of Rhodanine-3-acetic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Rhodanine-3-acetic acid is involved in metabolic pathways . It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels . It is a crucial metabolic enzyme in the polyol pathway .
Transport and Distribution
The transport and distribution of Rhodanine-3-acetic acid within cells and tissues are important aspects of its function . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Rhodanine-3-acetic acid and any effects on its activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRMXPSUZIYDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063986 | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674792 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5718-83-2 | |
| Record name | 3-(Carboxymethyl)rhodanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5718-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodanine-N-acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-thioxo-4-oxothiazolidine)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![2-[(Phenylmethoxy)methyl]-1-butanol](/img/structure/B31060.png)

![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)





